海绵素 L41

描述

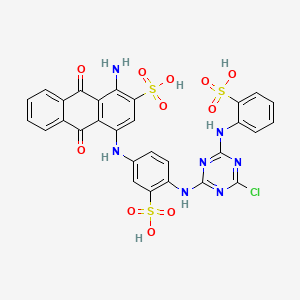

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3 . It also inhibits GSK3α/β and Pim1 . It prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity .

Molecular Structure Analysis

Leucettine L41 has been co-crystallized with DYRK1A, DYRK2, CLK3, PIM1, and GSK-3β . The molecular interactions of Leucettine L41 with its targets have been extensively studied .Chemical Reactions Analysis

Leucettine L41 has been shown to inhibit the phosphorylation of the serine/arginine (SR) protein 9G8 by DYRK2, DYRK3, CLK1, CLK2, and CLK4 . It also inhibits TNF-α-induced SRp75 and SRp55 phosphorylation in human microvascular endothelial cells .Physical And Chemical Properties Analysis

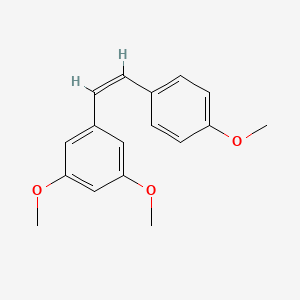

Leucettine L41 has a molecular weight of 307.3 and a molecular formula of C17H13N3O3 . It is a solid at room temperature and is soluble in DMSO and ethanol .科学研究应用

Alzheimer’s Disease (AD) Treatment

Leucettine L41 has shown promise in the treatment of Alzheimer’s disease. It acts as a DYRK1A-preferential inhibitor , which is significant because DYRK1A is implicated in the onset and progression of Alzheimer’s disease and Down syndrome . The compound has been tested in mice models where it prevented memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration . This suggests its potential for preventing or slowing down the cognitive decline associated with AD.

Neuroprotection Against Amyloid-β Peptide Toxicity

The neuroprotective potential of Leucettine L41 extends to its ability to prevent the deleterious effects of amyloid-β peptide toxicity. It has been observed to prevent the Aβ25-35-induced decrease of AKT activation and increase of glycogen synthase kinase-3 (GSK-3) activation, resulting in a decrease of Tau phosphorylation . This action helps in maintaining synaptic integrity and could be crucial in managing neurodegenerative conditions.

Modulation of Pre-mRNA Splicing

Leucettine L41 modulates alternative splicing of pre-mRNA in various cellular systems . This application is particularly relevant for diseases involving abnormal pre-mRNA splicing. By influencing the splicing process, Leucettine L41 could contribute to the development of therapies for genetic disorders where splicing errors play a role.

Down Syndrome Research

Given that DYRK1A is encoded by a gene localized in the Down syndrome critical region, Leucettine L41’s inhibition of DYRK1A presents a potential compound to study Down syndrome . It could help in understanding the molecular mechanisms underlying the condition and in developing targeted therapies.

Anti-inflammatory Effects in Neurodegenerative Diseases

Leucettine L41 has been identified as a compound that can inhibit DYRK1A proteolysis, which in turn reduces the kinase’s specificity and rescues Alzheimer phenotype in APP/PS1 mice . This process is associated with reduced levels of pro-inflammatory cytokines and improved synaptic plasticity, indicating its potential application in mitigating inflammation-related neurodegeneration.

Potential Therapeutic for Tauopathies

Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of Tau protein. Leucettine L41’s ability to decrease Tau phosphorylation through the inhibition of GSK-3 activation positions it as a potential therapeutic agent for treating various tauopathies .

作用机制

Target of Action

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, and CDC-like kinases (CLKs) . DYRK1A is a serine/threonine protein kinase that plays a crucial role in cell growth, differentiation, and signal transduction . CLKs are involved in Alzheimer’s disease/Down syndrome and in the control of alternative pre-mRNA splicing .

Mode of Action

Leucettine L41 interacts with its targets by inhibiting their kinase activities . It prevents the proteolytic processing of DYRK1A, resulting in truncated forms that accumulate in astrocytes and exhibit increased affinity towards STAT3ɑ, a regulator of the inflammatory process . This inhibition modifies the kinase specificity of DYRK1A .

Biochemical Pathways

Leucettine L41 affects several biochemical pathways. It improves glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets, as well as in hiPSC-derived β-cells islets . It also stimulates the proliferation of β-cells and promotes cell cycle progression to the G2/M phase . This effect is confirmed by increased levels of cyclin D1, which is highly responsive to proliferative signals .

Pharmacokinetics

It has been shown to be effective in vivo when administered via intraperitoneal injections .

Result of Action

Leucettine L41 has several molecular and cellular effects. It can improve synaptic plasticity and rescue memory functions in APP/PS1 mice, an amyloid model of Alzheimer’s disease . It also prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity . Moreover, it significantly promotes GSIS in various cellular diabetic models by increasing insulin secretion and decreasing glucagon level .

Action Environment

The action of Leucettine L41 can be influenced by environmental factors. For instance, it has been shown to be effective in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . .

安全和危害

未来方向

Leucettine L41 has shown promising results in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . Therefore, it represents a promising antidiabetic agent and is worth further evaluation, especially in vivo .

属性

IUPAC Name |

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHHJBZEGSUNE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

leucettine L41 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

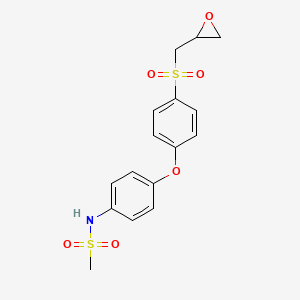

![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)

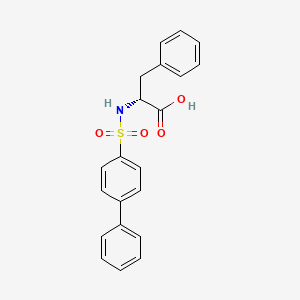

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

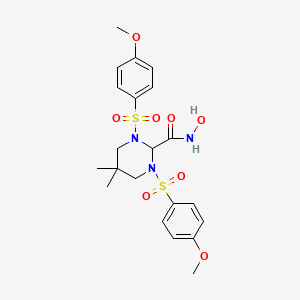

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)